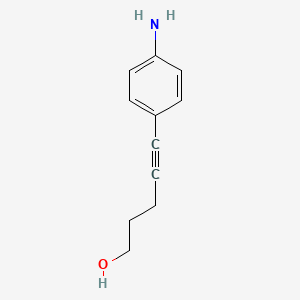
5-(4-Aminophenyl)pent-4-yn-1-ol
Cat. No. B8637278
M. Wt: 175.23 g/mol
InChI Key: KLHYXDILZINNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394829B2
Procedure details


4-Iodoaniline (10 g, 45 mmol), palladium on carbon (2.86 g, 1.35 mmol, 5% w/w), PPh3 (1.4 g, 5.4 mmol), CuI (513 mg, 2.7 mmol), and K2CO3 (15 g, 5.4 mmol) were added to DME (50 mL) and H2O (50 mL). The mixture is degassed while stirring by bubbling nitrogen vigorously into the solution. Pent-4-yn-1-ol (10.5 mL, 114 mmol) was added by syringe. The mixture was heated at 85° C. After cooling, water (100 mL) and EtOAc (200 mL) were added. The mixture was extracted with EtOAc. The organic layer and the water layer were independently neutralized with 1N HCl. The aqueous layer was extracted with EtOAc and the combined organic layers dried over MgSO4. The material was concentrated by rotary evaporation and the oil was purified by chromatography (gradient 10-100% EtOAc/Hex) to give the title compound as a dark oil (6 g, 76%). 1H NMR (400 MHz, CDCl3) δ 7.19 (dd, 2H, J=8.9, 1.5 Hz), 6.58 (dd, 2H, J=8.9, 1.5 Hz), 3.85 (t, 2H, J=8.0 Hz), 3.75 (brs, 2H), 2.55 (t, 2H, J=8.0 Hz), 1.86 (m, 2H); ES/MS calcd. for C11H14NO+ 176.1. Found m/z=176.1 (M+H)+.




Name
CuI
Quantity
513 mg
Type
catalyst
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[K+].[K+].[CH2:34]([OH:39])[CH2:35][CH2:36][C:37]#[CH:38]>[Pd].[Cu]I.CCOC(C)=O.O.COCCOC>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:38]#[C:37][CH2:36][CH2:35][CH2:34][OH:39])=[CH:3][CH:4]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.86 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
CuI
|
|
Quantity
|
513 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
10.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC#C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is degassed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling nitrogen vigorously into the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The material was concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil was purified by chromatography (gradient 10-100% EtOAc/Hex)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=C1)C#CCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

